molecular formula C13H18ClNO3 B1397335 3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride CAS No. 1220037-68-2

3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride

Cat. No. B1397335
CAS RN: 1220037-68-2
M. Wt: 271.74 g/mol
InChI Key: GAOKRRDYGBTACT-UHFFFAOYSA-N
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Description

3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride (PMMB-HCl) is a synthetic compound that has been used in a number of scientific research applications. It is a derivative of the pyrrolidine ring, and is composed of a pyrrolidinylmethyl group and a methoxybenzoate group. PMMB-HCl has a wide range of applications, including as a reagent in organic synthesis and as a tool for studying biochemical and physiological processes.

Scientific Research Applications

Interaction with Biological Systems

3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride and similar compounds have been studied for their interactions with biological systems. For instance, Ghazipura et al. (2017) explored the reproductive toxicity of hydroxy-4-methoxybenzophenone (BP-3), a compound with structural similarity, in human and animal studies. They discovered associations with altered birth weights and developmental changes, likely due to endocrine-disrupting effects (Ghazipura, McGowan, Arslan, & Tanzib Hossain, 2017).

Microbial Metabolism

Research into microbial metabolism of related methoxybenzoates offers insights into the biological processing of these compounds. Donnelly and Dagley (1980) investigated how Pseudomonas putida metabolizes aromatic acids, including methoxybenzoates. They observed that certain methoxybenzoic acids undergo oxidation, revealing the potential of microorganisms in breaking down such compounds (Donnelly & Dagley, 1980).

Enzymatic Studies

Bernhardt, Nastainczyk, and Seydewitz (1977) conducted kinetic studies on a 4-methoxybenzoate O-demethylase from Pseudomonas putida, providing important information on the enzyme's interaction with methoxybenzoate derivatives. This research is valuable for understanding the enzymatic pathways involved in the metabolism of compounds like 3-Pyrrolidinylmethyl 4-methoxybenzoate (Bernhardt, Nastainczyk, & Seydewitz, 1977).

Chemical Synthesis and Applications

Research into the synthesis and applications of related compounds provides a foundation for understanding 3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride. For example, Ebrik et al. (1998) worked on synthesizing novel pyrrolidin-2-ones, which are cyclic analogues of certain methoxybenzoate compounds. This research contributes to the development of new chemical entities with potential pharmaceutical applications (Ebrik, Rigo, Vaccher, Vaccher, Flouquet, Debaert, & Berthelot, 1998).

Environmental Impact

The environmental impact of similar compounds has also been a focus of research. Flodin, Ekelund, Borén, and Grimvall (1997) used pyrolysis-GC/AED and pyrolysis-GC/MS analysis to study chlorinated structures in aquatic fulvic acids, identifying compounds like monochloro-4-methoxybenzoic acid. This research is crucial for understanding the environmental fate and effects of methoxybenzoate derivatives (Flodin, Ekelund, Borén, & Grimvall, 1997).

properties

IUPAC Name

pyrrolidin-3-ylmethyl 4-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-12-4-2-11(3-5-12)13(15)17-9-10-6-7-14-8-10;/h2-5,10,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOKRRDYGBTACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidinylmethyl 4-methoxybenzoate hydrochloride

CAS RN

1220037-68-2
Record name Benzoic acid, 4-methoxy-, 3-pyrrolidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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